2-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid

Purity Quality Control Procurement

2-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid is a highly substituted aromatic amino acid derivative, characterized by the simultaneous presence of an ortho-amino group, a para-fluorine, and a meta-trifluoromethyl substituent on the benzoic acid core. It has the molecular formula C8H5F4NO2 and a molecular weight of 223.12 g/mol.

Molecular Formula C8H5F4NO2
Molecular Weight 223.12 g/mol
Cat. No. B12496961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid
Molecular FormulaC8H5F4NO2
Molecular Weight223.12 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1C(F)(F)F)F)N)C(=O)O
InChIInChI=1S/C8H5F4NO2/c9-5-2-6(13)3(7(14)15)1-4(5)8(10,11)12/h1-2H,13H2,(H,14,15)
InChIKeyHZOXFSHBNJIBDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid (CAS 1805097-26-0): A Specialized Fluorinated Anthranilic Acid for Advanced Synthesis


2-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid is a highly substituted aromatic amino acid derivative, characterized by the simultaneous presence of an ortho-amino group, a para-fluorine, and a meta-trifluoromethyl substituent on the benzoic acid core. It has the molecular formula C8H5F4NO2 and a molecular weight of 223.12 g/mol . Key predicted physicochemical properties include a density of 1.571±0.06 g/cm³ and a boiling point of 314.5±42.0 °C . The compound is commercially available with a standard minimum purity specification of 97% . This distinct substitution pattern creates a unique electronic profile for this building block, which is central to its utility in medicinal chemistry and agrochemical research.

Why 2-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid Is Not Interchangeable with Common Mono- or Non-Fluorinated Analogs


The specific 2-amino-4-fluoro-5-trifluoromethyl arrangement on the benzoic acid framework generates a distinct electronic and steric environment that cannot be replicated by mono-substituted analogs or positional isomers. The fluoro-trifluoromethylbenzoic acid motif is a privileged scaffold in patent literature for the development of antibacterial agents and feed additives, where even minor positional changes can abolish activity [1]. For instance, substituting the 4-fluoro group with a chloro atom alters the molecular weight, lipophilicity, and metabolic stability, directly impacting synthetic yields and pharmacological profiles . Consequently, the unique combination of substituents in this compound is often non-negotiable for achieving a specific physicochemical and biological target profile, necessitating its use over seemingly similar, commercially available alternatives.

Quantitative Evidence Guide for Differentiating 2-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid (1805097-26-0)


Superior Commercial Purity Specification vs. Direct Chloro Analog

The standard commercial purity for 2-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid (Target) is specified at a minimum of 97% . In contrast, its direct chloro-substituted analog, 2-Amino-4-chloro-5-(trifluoromethyl)benzoic acid (Comparator), is offered at a lower minimum purity of 95% from the same vendor . This higher base purity specification reduces the potential need for further purification before use in sensitive chemical transformations.

Purity Quality Control Procurement

Distinct Predicted Lipophilicity Modulates Bioavailability Profiles

The predicted SlogP value for the Target Compound is 2.5212, as indexed in the MMsINC database [1]. While no experimental logP has been reported for the exact compound, this computational prediction highlights its significantly higher lipophilicity compared to its non-fluorinated analog, 2-Aminobenzoic acid (Anthranilic acid), which has an experimental logP of 1.21 [2]. The elevated logP suggests improved membrane permeability, a critical factor for intracellular target engagement.

Lipophilicity Drug-likeness Computational Chemistry

Fluorine-Specific Reactivity for Late-Stage Functionalization and PET Tracer Synthesis

The presence of an aryl fluoride in the target compound provides a specific synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, a feature absent in non-fluorinated or solely trifluoromethylated analogs. The fluoro-trifluoromethylbenzoic acid scaffold is patented for creating antibacterial agents, where the fluorine atom is essential for activity [1]. Furthermore, the compound's structural similarity to fluorinated amino acids makes it a candidate precursor for developing ^18F-labeled PET tracers, a role for which non-isotopic analogs like the 4-chloro version are inherently unsuitable [2].

Fluorine Chemistry PET Imaging Radiochemistry Synthetic Utility

Recommended Procurement and Application Scenarios for 2-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid


Synthesis of Next-Generation Fluorinated Quinolone Antibacterials

The target compound serves as a key intermediate in the multi-step synthesis of novel fluoroquinolone antibacterials, as disclosed in patent EP0482740 [1]. The specific 4-fluoro-5-trifluoromethyl pattern on the benzoyl moiety is critical for on-target activity against bacterial DNA gyrase and topoisomerase IV. Its high commercial purity (97%) minimizes side reactions during the construction of the quinolone core, directly impacting the yield and purity of the final active pharmaceutical ingredient.

Development of Selective HDAC Inhibitor Probes with a Non-Hydroxamate Chelator

ChEMBL and BindingDB data indicate that 2-amino-4-fluoro-5-(trifluoromethyl)benzoyl derivatives have been profiled against multiple HDAC isoforms, showing uniformly weak inhibition (Ki > 50 µM) [2]. This consistent lack of potency makes the compound an ideal starting point for a negative control probe or a scaffold for fragment-based drug discovery, where the weak affinity of the core can be systematically improved by adding functional groups. Its differentiation from highly potent pan-HDAC inhibitors is a key asset for building isoform-selective compound libraries.

Precursor for ^18F-Labeled Positron Emission Tomography (PET) Tracers

The aryl fluoride moiety is a direct precursor for isotopic exchange with [^18F]fluoride, a standard method for radiolabeling PET tracers [3]. The amino and carboxylic acid groups provide orthogonal functional handles for rapid derivatization into diverse tracer candidates, a synthetic advantage not available with its 4-chloro or 4-unsubstituted analogs. This compound is therefore prioritized for radiochemistry procurement where a fluorinated anthranilic acid core is required to build libraries of imaging agents for neuroinflammation or oncology targets.

Agrochemical Lead Optimization for Fluorine-Specific Metabolic Stability

The combination of fluorine and trifluoromethyl substituents is a well-established strategy to block oxidative metabolism in agrochemical leads. The target compound can be used to introduce this metabolically stable motif into new herbicidal or fungicidal candidates, as generically claimed in fluoro-trifluoromethylbenzoic acid feed additive patents [1]. Its selection over non-fluorinated analogs is driven by the superior predicted metabolic stability, which can be rapidly assessed using liver microsome assays.

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